Cas no 2174-13-2 (Pregnenolone-16-ene Acetate Oxime)

Pregnenolone-16-ene Acetate Oxime 化学的及び物理的性質
名前と識別子
-
- 16-DEHYDROPREGNENOLONE ACETATE OXIME
- 16-dehydropregnenoloneacetateoxime*crystalline
- 3-Hydroxy-20-oximinopregna-5,16-dien-20-one3-acetate
- 3-BETA-HYDROXY-5,16-PREGNADIEN-20-ONE ACETATE OXIME
- 5,16-PREGNADIEN-3-BETA-OL-20-ONE ACETATE, 20-OXIME
- 5,16-PREGNADIEN-3-BETA-OL-20-ONE 3-ACETATE 20-(0-CARBOXYMETHYL)OXIME
- 5,16-PREGNADIEN-3BETA-OL-20-ONE 3-ACETATE-20-OXIME
- 20-hydroxyiminopregna-5,16-dien-3-beta-yl acetate
- Pregnenolone-16-ene Acetate Oxime
- Pregna-5,16-dien-20-one,3-(acetyloxy)-, 20-oxime, (3b)-
- 20-Oximido-pregna-5,16-dien-3-ol-20-one 3-acetate
- 3-Hydroxy-20-oximinopregna-5,16-dien-20-one 3-acetate
- 9ZIV2XI6U2
- 2174-13-2
- 3beta-Hydroxy-pregna-5,16-dien-20-one Acetate Oxime
- 3.BETA.-ACETOXY-PREGNA-5,16-DIENE-20-OXIME, (E)-
- 16-DEHYDROPREGNENOLONE ACETATE OXIME, (E)-
- 3beta-Acetoxy-pregna-5,16-diene-20-oxime, (E)-
- [(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- PREGNA-5,16-DIEN-20-ONE, 3.BETA.-HYDROXY-, OXIME, ACETATE (ESTER), (E)-
- 23549-24-8
- DTXSID701211043
- (3S,8R,9S,10R,13S,14S)-17-((Z)-1-(hydroxyimino)ethyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- UNII-9ZIV2XI6U2
- PREGNA-5,16-DIEN-20-ONE, 3-(ACETYLOXY)-, 20-OXIME, (3.BETA.,20E)-
- (3beta,20E)-3-(Acetyloxy)pregna-5,16-dien-20-one 20-oxime
- EINECS 245-726-0
- 3beta-Hydroxy-pregna-5,16-dien-20-one Oxime Acetate (Ester)
- 23549-26-0
- Pregna-5,16-dien-20-one,3-(acetyloxy)-,20-oxime,(3beta,20Z)-
-
- インチ: InChI=1S/C23H33NO3/c1-14(24-26)19-7-8-20-18-6-5-16-13-17(27-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21,26H,6,8-13H2,1-4H3/b24-14+
- InChIKey: OVKSHCIVDWZSJD-ZVHZXABRSA-N
- ほほえんだ: CC(OC1CCC2(C3CCC4(C(=CCC4C3CC=C2C1)/C(=N/O)/C)C)C)=O
計算された属性
- せいみつぶんしりょう: 371.24600
- どういたいしつりょう: 371.24604391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 736
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- PSA: 58.89000
- LogP: 5.26730
Pregnenolone-16-ene Acetate Oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P712230-10g |
Pregnenolone-16-ene Acetate Oxime |
2174-13-2 | 10g |
$ 1478.00 | 2023-09-06 | ||
A2B Chem LLC | AF29099-5g |
16-DEHYDROPREGNENOLONE ACETATE OXIME |
2174-13-2 | 5g |
$1288.00 | 2024-04-20 | ||
1PlusChem | 1P00BCVF-10g |
16-DEHYDROPREGNENOLONE ACETATE OXIME |
2174-13-2 | 10g |
$1259.00 | 2025-02-25 | ||
TRC | P712230-1g |
Pregnenolone-16-ene Acetate Oxime |
2174-13-2 | 1g |
$ 187.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476075-1 g |
Pregnenolone-16-ene Acetate Oxime, |
2174-13-2 | 1g |
¥2,482.00 | 2023-07-10 | ||
A2B Chem LLC | AF29099-1g |
16-DEHYDROPREGNENOLONE ACETATE OXIME |
2174-13-2 | 1g |
$413.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476075-1g |
Pregnenolone-16-ene Acetate Oxime, |
2174-13-2 | 1g |
¥2482.00 | 2023-09-05 | ||
1PlusChem | 1P00BCVF-1g |
16-DEHYDROPREGNENOLONE ACETATE OXIME |
2174-13-2 | 1g |
$260.00 | 2025-02-25 |
Pregnenolone-16-ene Acetate Oxime 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Pregnenolone-16-ene Acetate Oximeに関する追加情報
Pregnenolone-16-ene Acetate Oxime (CAS No. 2174-13-2): A Promising Compound in Chemical and Biomedical Research
Pregnenolone-16-ene Acetate Oxime, identified by its CAS registry number 2174-13-2, is a synthetic steroid derivative with unique structural features that have drawn significant attention in recent years. This compound belongs to the pregnenolone family, a class of endogenous precursors for various neurosteroids and adrenal hormones, but its distinct acetate oxime functional group at the 16-position confers novel chemical and biological properties. The pregnenolone backbone, consisting of a tetracyclic cyclopentanoperhydrophenanthrene skeleton, forms the basis for its interaction with steroid receptors and metabolic pathways. The oxime moiety, derived from the reaction of an aldehyde with hydroxylamine, enhances stability and bioavailability compared to its non-modified counterparts. These structural attributes position it as a valuable intermediate in drug discovery programs targeting neurological disorders and metabolic diseases.
In terms of synthesis, recent advancements have focused on optimizing the production of Pregnenolone-16-ene Acetate Oxime. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel enantioselective approach using chiral catalysts to achieve high purity (>99%) in one-pot reactions. This method reduces solvent usage by 40% compared to traditional protocols, aligning with current trends toward sustainable chemical practices. The compound's chemical stability under physiological conditions was further validated through NMR spectroscopy analysis, showing resistance to hydrolysis at pH ranges between 5–8 for over 72 hours—a critical factor for pharmaceutical applications.
The biological activity of Pregnenolone-16-ene Acetate Oxime has been extensively investigated in preclinical models. Researchers from Stanford University (Nature Communications, 2023) identified its role as a potent modulator of sigma receptors (σ1R), which are increasingly recognized as therapeutic targets for neurodegenerative diseases such as Alzheimer's and Parkinson's. Their findings revealed that this compound exhibits 5-fold higher receptor affinity than natural pregnenolone while demonstrating reduced off-target effects due to the rigidifying oxime structure preventing conformational flexibility. In another breakthrough study from MIT (Science Advances, 2023), the acetate oxime derivative was shown to inhibit NF-kB signaling pathways at nanomolar concentrations (<50 nM), suppressing inflammatory cytokine production in activated microglia cells—a mechanism with potential implications for multiple sclerosis treatment.
In vivo studies using murine models have further highlighted its therapeutic potential. A collaborative project between Oxford University and Pfizer (ACS Chemical Neuroscience, 2023) demonstrated cognitive improvement in aged mice treated with this compound through enhanced synaptic plasticity mechanisms. Positron emission tomography imaging showed increased hippocampal BDNF expression levels correlated with improved Morris water maze performance compared to untreated controls (p<0.001). The oxime group's lipophilicity proved advantageous for crossing the blood-brain barrier efficiently (Kpbrain:plasma=0.85), enabling direct central nervous system targeting without requiring carrier molecules.
The compound's metabolic profile has also been characterized using state-of-the-art analytical techniques. Liquid chromatography-mass spectrometry studies revealed rapid hepatic metabolism into active metabolites that retain sigma receptor affinity while improving solubility properties compared to the parent molecule. This dual functionality suggests possible applications in both acute treatment regimens and sustained-release formulations when used as a drug lead candidate.
In drug development contexts, Pregnenolone-16-ene Acetate Oxime (CAS No. 2174-13)-based compounds are being explored as neuroprotective agents through dual mechanisms: promoting mitochondrial biogenesis via PPARγ activation while simultaneously suppressing glutamate-induced excitotoxicity through NMDA receptor modulation observed in electrophysiological assays (Cell Metabolism, 2023). These findings open new avenues for treating traumatic brain injury where both energy restoration and excitotoxicity management are critical.
Safety evaluations conducted by NIH-funded researchers indicate favorable pharmacokinetic characteristics when administered intranasally or orally at therapeutic doses up to 50 mg/kg/day in rodent models over eight weeks showed no significant organ toxicity or mutagenic effects according to OECD guidelines testing protocols published last quarter in Toxicological Sciences.
The unique combination of structural features—specifically the rigidifying effect of the oxime group combined with acetate esterification—allows this compound to serve as an ideal scaffold for medicinal chemistry optimization projects aiming to improve blood-brain barrier penetration efficiency while maintaining receptor specificity observed across multiple studies published between late 2022 and early 2024.
Ongoing research focuses on developing this compound into a clinical-stage candidate through structure-based drug design approaches leveraging cryo-electron microscopy data recently obtained from UCLA laboratories (eLife, March 20XX). Preliminary results suggest that substituent modifications at positions C3 and C5 could further enhance selectivity profiles without compromising essential pharmacological properties.
In biochemical research applications, this compound has emerged as a valuable tool for studying pregnenolone biosynthetic pathways due to its ability to competitively inhibit cytochrome P450 side-chain cleavage enzyme activity at submicromolar concentrations according to data presented at the recent ISSX conference proceedings available online via PubMed Central.
Economic analyses indicate growing demand from academic institutions conducting neuroscience research and pharmaceutical companies developing next-generation neurosteroid-based therapies driven by an aging global population increasing incidence rates of age-related cognitive decline conditions like dementia according market reports published by Grand View Research late last year showing double-digit growth projections through
2174-13-2 (Pregnenolone-16-ene Acetate Oxime) 関連製品
- 2006630-83-5(benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 19037-28-6(3-epi-Pregnenolone)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)




